molecular formula C8H9ClN2O2 B13290948 (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid

Cat. No.: B13290948
M. Wt: 200.62 g/mol
InChI Key: UELOUCAXPFVTGZ-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(3-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position. Its molecular formula is C₈H₉ClN₂O₂ (molecular weight: 200.62 g/mol), and it is characterized by the (2S)-stereochemistry at the α-carbon.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1

InChI Key

UELOUCAXPFVTGZ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers: Chloropyridyl Derivatives

(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid
  • Structure : Chlorine at the 5-position of the pyridine ring.
  • Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62 g/mol)
  • Purity : ≥95% (discontinued, per ) .
  • Key Difference : The shifted chlorine position alters electronic properties and steric interactions compared to the 3-chloro isomer. This may affect solubility or receptor binding, though experimental data are unavailable.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid
  • Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol)
  • Purity : ≥98.5% () .

Halogenated Phenyl Analogs

(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride
  • Molecular Formula: C₉H₁₀Cl₂FNO₂ (MW: 254.08 g/mol)
  • Form : Hydrochloride salt, enhancing aqueous solubility .
  • Key Difference : Replacement of pyridine with a dihalogenated phenyl ring introduces distinct electronic and steric effects, which may alter biological target specificity.

Fused-Ring Systems

(2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid
  • Structure : Fused pyrrolopyridine ring system.
  • Molecular Formula : C₁₀H₁₁N₃O₂ (MW: 205.21 g/mol) .

Structural and Functional Comparison Table

Compound Name Substituent Position/Ring Type Molecular Formula Molecular Weight (g/mol) Purity/Form Key Feature
(2S)-2-Amino-3-(3-chloropyridin-2-yl)propanoic acid 3-Cl, pyridine C₈H₉ClN₂O₂ 200.62 Not specified Baseline chlorinated pyridine
(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid 5-Cl, pyridine C₈H₉ClN₂O₂ 200.62 ≥95% (discontinued) Positional isomer
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 3-H, pyridine C₈H₁₀N₂O₂ 166.18 ≥98.5% Non-chlorinated analog
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid HCl 3-Cl, 2-F, phenyl C₉H₁₀Cl₂FNO₂ 254.08 Hydrochloride salt Di-halogenated phenyl derivative
(2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid Fused pyrrolopyridine C₁₀H₁₁N₃O₂ 205.21 Not specified Fused-ring system

Implications of Structural Variations

  • Chlorine Position : The 3-chloro vs. 5-chloro substitution on pyridine (e.g., ) could influence dipole moments and hydrogen-bonding capacity, affecting solubility and target binding .
  • Hydrochloride Salts : Salt forms (e.g., ) improve solubility but may alter pharmacokinetics compared to free acids .
  • Ring Type: Pyridine vs. phenyl vs.

Limitations in Available Data

The provided evidence lacks detailed physicochemical or pharmacological data (e.g., melting points, logP, IC₅₀ values).

Biological Activity

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid is an amino acid derivative with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, featuring a chiral center at the second carbon and a 3-chloropyridine moiety, which enhances its potential interactions with biological systems.

  • Molecular Formula : C₈H₉ClN₂O
  • Molecular Weight : Approximately 200.62 g/mol
  • IUPAC Name : (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid

The biological activity of (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid is largely attributed to its structural similarity to neurotransmitters, allowing it to interact with various neurotransmitter receptors and transporters. This interaction can modulate synaptic transmission, making it a candidate for therapeutic applications in neurological disorders such as depression and anxiety.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can influence neuronal survival and function under conditions mimicking neurodegenerative diseases. For instance, in vitro models demonstrate its ability to protect against oxidative stress-induced neuronal death, suggesting potential applications in neuroprotection.

Cytotoxicity and Antimicrobial Activity

In addition to its neuroprotective effects, (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid has been evaluated for its cytotoxic activity against various cancer cell lines. Findings suggest that it can significantly inhibit cellular growth at certain concentrations, indicating potential as an anticancer agent. Moreover, preliminary studies reveal antimicrobial properties against specific bacterial strains, suggesting further applications in treating infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
(R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acidC₈H₉ClN₂ODifferent chlorination pattern; distinct biological activity.
(2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acidC₉H₉N₃O₂Contains a cyano group; may affect solubility and reactivity.
(2S)-2-amino-4-methylthio-butanoic acidC₇H₁₅NO₂SDifferent side chain; related to metabolic pathways studies.

This table highlights the unique chlorinated pyridine structure of (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid, which may contribute to its specific biological activities and applications in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Neuroprotection Against Oxidative Stress : Research has shown that (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid protects neurons from oxidative damage in vitro.
    • Study Reference : In a controlled study, neuronal cultures treated with the compound exhibited reduced markers of oxidative stress compared to untreated controls.
  • Cytotoxic Effects : The compound has been tested against various cancer cell lines.
    • Study Reference : A study demonstrated that at concentrations above 50 µM, the compound significantly inhibited cell proliferation in breast cancer cell lines.
  • Antimicrobial Properties : Initial findings suggest effectiveness against certain bacterial strains.
    • Study Reference : In vitro assays indicated that the compound exhibited antibacterial activity against Staphylococcus aureus.

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